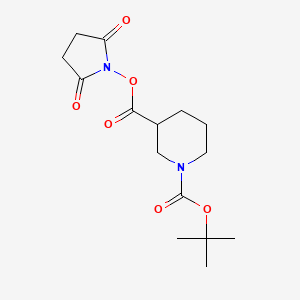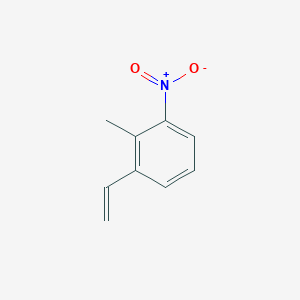
8-(Ethylsulfonylamino)octanoic acid
Vue d'ensemble
Description
8-(Ethylsulfonylamino)octanoic acid is an organic compound characterized by the presence of an ethylsulfonylamino group attached to an octanoic acid backbone
Mécanisme D'action
Target of Action
Octanoic acid, a related compound, has been shown to interact with the peroxisome proliferator-activated receptor alpha (pparα) and other enzymes involved in fatty acid metabolism .
Mode of Action
For instance, octanoic acid has been shown to interact with PPARα, a key regulator of lipid metabolism .
Biochemical Pathways
They are part of the reverse β-oxidation pathways, which enable the iterative non-decarboxylative elongation of carbon molecules of varying chain lengths and functional groups with only four core enzymes and no ATP requirement .
Pharmacokinetics
The half-life of octanoic acid was found to be 87.6 minutes .
Result of Action
Related compounds like octanoic acid have been shown to have effects on cell membrane integrity and fluidity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-(Ethylsulfonylamino)octanoic acid. For instance, the presence of certain environmental Escherichia coli isolates has been shown to increase the tolerance and production of octanoic acid . Additionally, membrane engineering strategies have been shown to affect octanoic acid tolerance .
Analyse Biochimique
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
8-(Ethylsulfonylamino)octanoic acid may have various effects on cells and cellular processes. For instance, it has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Ethylsulfonylamino)octanoic acid typically involves the reaction of octanoic acid with ethylsulfonylamine under controlled conditions. The process may include steps such as esterification, sulfonation, and subsequent amination to introduce the ethylsulfonylamino group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under stringent quality control measures. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality compound .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Ethylsulfonylamino)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfonylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl derivatives, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-(Ethylsulfonylamino)octanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.
Comparaison Avec Des Composés Similaires
- 8-(Methylsulfonylamino)octanoic acid
- 8-(Propylsulfonylamino)octanoic acid
- 8-(Butylsulfonylamino)octanoic acid
Comparison: 8-(Ethylsulfonylamino)octanoic acid is unique due to its specific ethylsulfonylamino group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the ethyl group may influence the compound’s solubility, reactivity, and interaction with biological targets differently than methyl, propyl, or butyl groups .
Propriétés
IUPAC Name |
8-(ethylsulfonylamino)octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4S/c1-2-16(14,15)11-9-7-5-3-4-6-8-10(12)13/h11H,2-9H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMWXQNVXNYDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288601 | |
| Record name | 8-[(Ethylsulfonyl)amino]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844681-29-4 | |
| Record name | 8-[(Ethylsulfonyl)amino]octanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844681-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[(Ethylsulfonyl)amino]octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B3156970.png)



![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)

![Acetamide, n-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3157025.png)



![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid](/img/structure/B3157060.png)
![2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene](/img/structure/B3157062.png)
